Methyl 4-(3-bromo-4-oxobutyl)benzoate
Overview
Description
Methyl 4-(3-bromo-4-oxobutyl)benzoate is a chemical compound that belongs to the family of benzoate esters. It is characterized by a benzoate group attached to a brominated butyl chain. The compound's structure and properties allow it to participate in various chemical reactions, making it a valuable entity in synthetic organic chemistry. Although the provided papers do not directly discuss Methyl 4-(3-bromo-4-oxobutyl)benzoate, they do provide insights into similar compounds which can help infer some of the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related methyl benzoate derivatives typically involves condensation reactions or halogenation followed by further functionalization. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction of methyl-4-formylbenzoate with phenylhydrazine . Similarly, bromination and dehydrobromination reactions are used to synthesize methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate . These methods suggest that the synthesis of Methyl 4-(3-bromo-4-oxobutyl)benzoate could also involve halogenation and subsequent reactions to introduce the 4-oxobutyl side chain.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the structure of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate was determined using X-ray crystallography, revealing the presence of two unique rotomers in the lattice . Similarly, the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was also determined by X-ray analysis . These studies indicate that Methyl 4-(3-bromo-4-oxobutyl)benzoate could also exhibit interesting structural features, such as rotamers or polymorphism, which could be studied using similar techniques.
Chemical Reactions Analysis
The reactivity of methyl benzoate derivatives is diverse. For instance, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate can undergo nucleophilic attack to form Michael adducts . The presence of a bromo substituent in the structure of Methyl 4-(3-bromo-4-oxobutyl)benzoate suggests that it may also participate in nucleophilic substitution reactions or serve as a precursor for further synthetic transformations.
Physical and Chemical Properties Analysis
The physical properties of methyl benzoate derivatives, such as their mesomorphic and fluorescence properties, are influenced by their molecular structure. A series of methyl 4-(4-alkoxystyryl)benzoates was studied for liquid crystalline and fluorescence properties, showing that the chain length affects mesophase stability . Although the specific physical and chemical properties of Methyl 4-(3-bromo-4-oxobutyl)benzoate are not discussed in the provided papers, similar analyses could be conducted to determine its thermal stability, mesomorphic behavior, and optical properties.
Scientific Research Applications
Crystal Structure Analysis
Methyl 4-(3-bromo-4-oxobutyl)benzoate has been studied for its crystal structure properties. For example, the crystal structures of bromo-hydroxy-benzoic acid derivatives, closely related to Methyl 4-(3-bromo-4-oxobutyl)benzoate, show two-dimensional architectures formed by hydrogen bonds and Br⋯O interactions, which are crucial for understanding their molecular organization and potential applications in material science (Suchetan et al., 2016).
Synthesis of Natural Products
Methyl 4-(3-bromo-4-oxobutyl)benzoate derivatives are used in the synthesis of complex natural products. For instance, derivatives of this compound have been used in the synthesis of d-forosamine, a component of various natural products with biological activity (Baer & Hanna, 1981).
Intermediate in Organic Synthesis
This compound serves as an important intermediate in organic synthesis. For example, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, synthesized from methyl 4-bromobenzoate, is a key intermediate for the total synthesis of bisbibenzyls, a series of natural products with diverse biological activities (Lou Hong-xiang, 2012).
Pharmaceutical Research
In pharmaceutical research, derivatives of Methyl 4-(3-bromo-4-oxobutyl)benzoate have been explored for their potential anti-cancer properties. Compounds prepared using similar molecules have shown promising results in cell viability assays, indicating their potential as anti-cancer agents (Soni et al., 2015).
Photoactive Material Research
Methyl 4-(3-bromo-4-oxobutyl)benzoate derivatives are also significant in the study of photoactive materials. For example, a novel ortho-fluoroazobenzene derivative was synthesized, showcasing interesting properties in the context of photo-induced structural reorganization in the crystalline state (Sylvester & Benedict, 2021).
properties
IUPAC Name |
methyl 4-(3-bromo-4-oxobutyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-16-12(15)10-5-2-9(3-6-10)4-7-11(13)8-14/h2-3,5-6,8,11H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYOKAHNJQOAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCC(C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-bromo-4-oxobutyl)benzoate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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